molecular formula C21H12Cl3N3O3S B14088205 7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088205
M. Wt: 492.8 g/mol
InChI Key: URWWALKSOJNSBW-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, chlorinated phenyl groups, and a thiadiazole ring.

Preparation Methods

The synthesis of 7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno-pyrrole core, chlorination of the phenyl groups, and introduction of the thiadiazole ring. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural features Similar compounds may include other chromeno-pyrrole derivatives, chlorinated phenyl compounds, and thiadiazole-containing molecules

Properties

Molecular Formula

C21H12Cl3N3O3S

Molecular Weight

492.8 g/mol

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H12Cl3N3O3S/c1-2-15-25-26-21(31-15)27-17(9-3-5-12(23)13(24)7-9)16-18(28)11-8-10(22)4-6-14(11)30-19(16)20(27)29/h3-8,17H,2H2,1H3

InChI Key

URWWALKSOJNSBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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